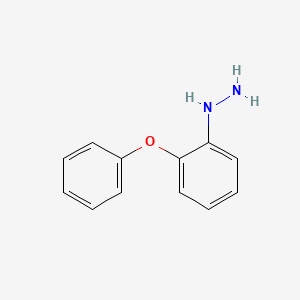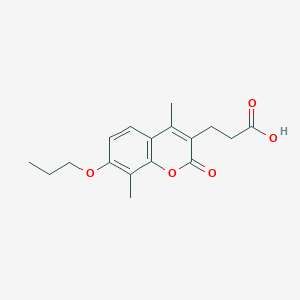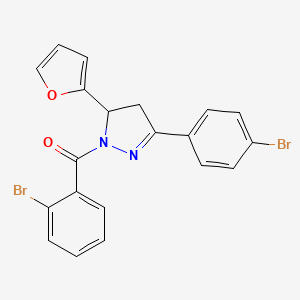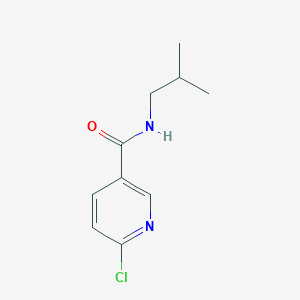
6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67602 . It is used in diverse scientific research due to its unique properties, finding applications in fields like pharmaceuticals, agrochemicals, and material sciences.
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a carboxamide group and at the 6-position with a chlorine atom. The nitrogen atom of the carboxamide group is further substituted with a 2-methylpropyl group .Physical And Chemical Properties Analysis
6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, including structures similar to 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide, has been explored using various amines and pyridine carboxylic acid derivatives. Such compounds have been structurally confirmed by IR, 1H NMR, and ESI-MS, highlighting the diversity in synthesis methods and structural verification techniques (Pan Qing-cai, 2011).
Structural Characterization and Complexation Research into pyridine carboxamide ligands and their complexation with metals like copper(II) has led to the synthesis of various ligands and their corresponding metal complexes. X-Ray crystallography has been extensively used to confirm the structure and the complexation mechanism, providing valuable insights into the intramolecular hydrogen bonding interactions and the geometrical arrangement of the metal complexes (S. Jain et al., 2004).
Synthetic Routes and Antimicrobial Activity The synthesis of pyridine-2,6-carboxamide-derived Schiff bases has been studied, starting from key intermediates like 2,6-pyridinedicarbonyl dichloride and various amine precursors. These compounds have demonstrated significant antimicrobial activity, comparable to reference antibiotics, showcasing the potential therapeutic applications of such derivatives (M. Al-Omar & A. Amr, 2010).
Ligand Synthesis and Potential Applications
Complex Metal Ions Pyridine carboxamide derivatives have been utilized as ligands to complex with metals, forming structures that can be characterized by techniques such as X-Ray crystallography. The resulting complexes often display unique geometrical configurations and have potential applications in various fields, including catalysis and materials science (S. Jain et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFCSWPNAGYWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)
![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)
![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
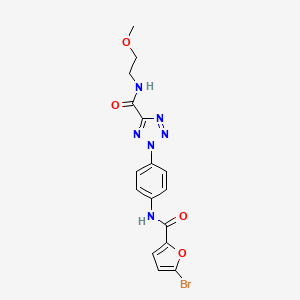
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)
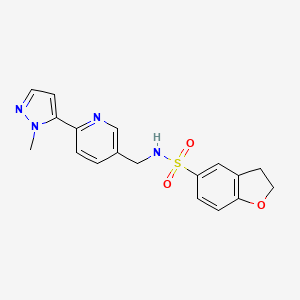
![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
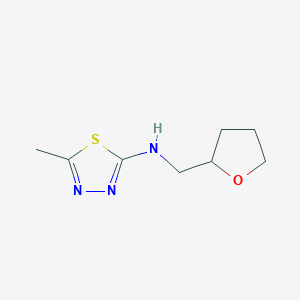
![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)
